4-Methoxy-3-nitroaniline

概要

説明

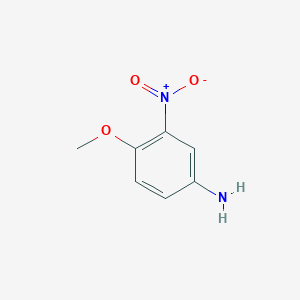

4-Methoxy-3-nitroaniline is an organic compound with the molecular formula C7H8N2O3. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position and a nitro group at the meta position. This compound is known for its applications in the dye and pharmaceutical industries due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: 4-Methoxy-3-nitroaniline can be synthesized through the nitration of 4-methoxyaniline. The process involves dissolving 4-methoxyaniline in sulfuric acid and then slowly adding nitric acid while maintaining a low reaction temperature. The reaction mixture is then neutralized, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

化学反応の分析

Reduction Reactions

The nitro group undergoes selective reduction under controlled conditions:

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol at 25°C, the nitro group is reduced to an amine, yielding 4-methoxy-1,3-benzenediamine .

Reaction Conditions :Catalyst Solvent Temperature Yield Pd-C Ethanol 25°C 92% -

Zinin Reduction :

With sodium sulfide (Na₂S) in aqueous ethanol, the nitro group converts to an amine without affecting the methoxy group .

Electrophilic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution, while the nitro group directs incoming electrophiles to specific positions:

-

Nitration :

Further nitration with HNO₃/H₂SO₄ at 0–5°C produces 4-methoxy-2,3-dinitroaniline, with the nitro group entering the ortho position relative to the methoxy group . -

Halogenation :

Bromination in acetic acid yields 5-bromo-4-methoxy-3-nitroaniline due to the meta-directing effect of the nitro group .

Nucleophilic Reactions

The nitro group enhances the electrophilicity of adjacent carbons, enabling nucleophilic attack:

-

Sulfonamide Formation :

Reaction with methanesulfonyl chloride (MsCl) in dichloromethane produces N-(4-methoxy-3-nitrophenyl)methanesulfonamide:Key Data :

Solvent Temperature Reaction Time Yield Dichloromethane 0–5°C 2 hours 85%

Coupling Reactions

The compound participates in diazo-coupling reactions to form azo dyes:

-

Azo Dye Synthesis :

Reaction with diazotized aniline derivatives in alkaline media produces yellow-to-red dyes, widely used in textiles .

Degradation Pathways

Under oxidative conditions, 4-methoxy-3-nitroaniline degrades via radical-mediated mechanisms:

-

Fenton Oxidation :

Treatment with Fe²⁺/H₂O₂ generates hydroxyl radicals (·OH) that attack the aromatic ring, leading to intermediates such as 4-methoxy-2-nitrophenol and oxalic acid :Degradation Intermediates :

Intermediate Detection Method 4-Methoxy-2-nitrophenol HPLC, GC-MS 4-Methoxy-1,2-benzenediol UV-Vis

Acetylation and Hydrolysis

-

Acetylation :

Reaction with acetic anhydride in glacial acetic acid yields N-(4-methoxy-3-nitrophenyl)acetamide .

Conditions :Reagent Temperature Time Yield Acetic anhydride 25°C 18 hrs 89% -

Hydrolysis :

Acidic hydrolysis of the acetylated product regenerates this compound .

Thermochemical Data

Reaction enthalpy and Gibbs free energy changes for related nitroarenes provide insight into stability :

| Reaction | ΔrH° (kcal/mol) | ΔrG° (kcal/mol) |

|---|---|---|

| NO₂⁻ + C₇H₇NO₃ → (NO₂⁻·C₇H₇NO₃) | 20.5 ± 2.0 | 12.6 ± 2.0 |

Key Mechanistic Insights

科学的研究の応用

1. Remediation of Contaminated Sites

4-Methoxy-3-nitroaniline has been identified as a contaminant in groundwater due to its use in industrial processes. Recent studies have investigated methods for its removal from contaminated aquifers. A field study demonstrated the effectiveness of using alcohol-based eluting agents, particularly n-propanol, to extract this compound from soil. The optimal conditions achieved a concentration of 75.49 mg/kg of this compound .

The following table outlines the effectiveness of various eluting agents:

| Eluting Agent | Concentration (%) | Liquid-to-Solid Ratio | Elution Time (h) | Content Extracted (mg/kg) |

|---|---|---|---|---|

| n-Propanol | 60 | 15:1 | 2 | 75.49 |

| Ethanol | 60 | 15:1 | 2 | 54.36 |

| Methanol | 60 | 15:1 | 2 | 25.19 |

This research provides insights into effective remediation strategies for sites contaminated with nitroanilines, highlighting the compound's environmental significance.

Analytical Applications

1. Detection and Quantification

This compound is often analyzed using advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). A sensitive and selective GC-MS method has been developed for detecting this compound in various matrices, demonstrating its importance in environmental monitoring and quality control in pharmaceutical manufacturing .

作用機序

The mechanism of action of 4-Methoxy-3-nitroaniline involves its ability to participate in electron transfer reactions due to the presence of the nitro group. This group can undergo reduction, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group also contributes to the compound’s reactivity by stabilizing the aromatic ring and facilitating nucleophilic substitution reactions .

類似化合物との比較

- 4-Methoxy-2-nitroaniline

- 3-Nitro-4-methoxyaniline

- 4-Amino-2-nitroanisole

Comparison: 4-Methoxy-3-nitroaniline is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and applications. Compared to 4-Methoxy-2-nitroaniline, it has different electronic properties due to the meta positioning of the nitro group, which affects its participation in electrophilic aromatic substitution reactions .

生物活性

4-Methoxy-3-nitroaniline (4M3NA) is an aromatic amine that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a methoxy group and a nitro group attached to an aniline ring, which contributes to its reactivity and potential therapeutic applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various contexts, including medicinal chemistry and environmental science.

- Molecular Formula : CHNO

- Molecular Weight : 168.15 g/mol

- CAS Number : 119-32-4

Biological Activity Overview

The biological activity of 4M3NA encompasses antimicrobial, cytotoxic, and potential therapeutic effects. Below is a detailed examination of these activities.

Antimicrobial Activity

Research indicates that 4M3NA exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are pivotal in assessing its effectiveness.

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 12.5 | Comparable to ceftriaxone (6.3) |

| Escherichia coli | 25 | Higher than benzylpenicillin |

| Candida albicans | 50 | Lower than nystatin (12.5) |

Studies have shown that 4M3NA's antibacterial activity is comparable to established antibiotics, making it a candidate for further investigation in drug development .

Cytotoxicity

Cytotoxicity assays reveal that 4M3NA has varying effects on different cell lines. The compound's cytotoxic effects were tested using the Artemia salina model, yielding the following results:

| Compound | LC50 (µg/mL) |

|---|---|

| This compound | 82.5 |

| Reference Compound | 88.7 |

The data suggest that while 4M3NA exhibits cytotoxicity, it remains below toxic thresholds for certain applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of 4M3NA against multi-drug resistant strains of bacteria demonstrated its potential as an alternative antimicrobial agent. The results indicated a reduction in bacterial load when treated with 4M3NA, suggesting its application in treating infections caused by resistant strains .

Case Study 2: Environmental Impact

Field studies have also explored the remediation of contaminated sites with compounds similar to 4M3NA. The use of alcohol-based eluting agents effectively removed nitroanilines from contaminated aquifers, highlighting the environmental relevance of this compound .

The mechanisms underlying the biological activity of 4M3NA are not fully elucidated but are believed to involve:

- Inhibition of bacterial cell wall synthesis , leading to cell lysis.

- Interference with nucleic acid synthesis , which may contribute to its cytotoxic effects.

特性

IUPAC Name |

4-methoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFOHZDEBFYQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206408 | |

| Record name | Benzenamine, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-72-0 | |

| Record name | 4-Methoxy-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4-methoxy-3-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Methoxy-3-nitroaniline in organic synthesis?

A: this compound serves as a key starting material in the multi-step synthesis of achiral seco-CI, a simplified analog of the duocarmycin pharmacophore. [] Duocarmycins are potent antitumor antibiotics that exert their effect by alkylating adenine bases in the minor groove of DNA. [] The development of synthetically accessible seco-CI analogs is of interest for exploring structure-activity relationships and potentially developing new anticancer agents. []

Q2: How is this compound involved in environmental remediation?

A: this compound is a significant breakdown product of 2,4-dinitroanisole (DNAN), an insensitive munition compound. [, ] DNAN, designed to be less prone to accidental detonation, poses potential environmental risks due to its persistence in soil and groundwater. [] Research has demonstrated that this compound, alongside its isomer 2-methoxy-5-nitroaniline (MENA), are key intermediates in both abiotic and biotic degradation pathways of DNAN. [, ] Understanding the formation and further degradation of this compound is crucial for assessing the long-term environmental impact of DNAN and developing effective remediation strategies.

Q3: What are the implications of combined DNAN and RDX degradation on this compound formation?

A: Studies have investigated the simultaneous degradation of DNAN and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), another common explosive, under both abiotic and biotic conditions. [] Results indicate that the presence of RDX does not hinder the breakdown of DNAN into this compound and other intermediates. [] This finding suggests that remediation strategies targeting DNAN degradation pathways, including the formation and subsequent breakdown of this compound, are likely to remain effective even in environments co-contaminated with RDX.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。